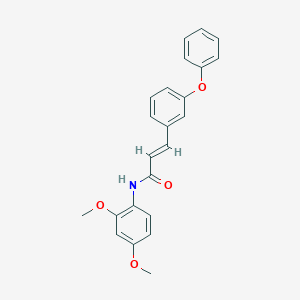

(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide

Description

Properties

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-26-19-12-13-21(22(16-19)27-2)24-23(25)14-11-17-7-6-10-20(15-17)28-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,24,25)/b14-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXZGBZBRDOOT-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-23-0 | |

| Record name | N-(2,4-DIMETHOXYPHENYL)-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 3-phenoxybenzaldehyde.

Formation of Schiff Base: The aniline derivative reacts with the aldehyde to form a Schiff base intermediate.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Amidation: The amine undergoes an amidation reaction with acryloyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature Control: Precise temperature control to ensure consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the double bond in the propenamide moiety.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Saturated amides.

Substitution: Halogenated or nitrated derivatives.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with nucleic acid functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

Methoxy Substitution: The number and position of methoxy groups significantly influence bioactivity. In contrast, 2,3,4-trimethoxy analogs () show higher polarity, which may affect solubility and membrane permeability . Antifungal activity in similar acrylamides correlates with methoxy group density, as seen in (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide .

Benzothiazole-containing analogs () are associated with kinase inhibition due to the heterocycle’s ability to chelate metal ions or engage in hydrogen bonding .

Amide Nitrogen Modifications :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s 3-phenoxyphenyl group increases logP compared to analogs with smaller β-substituents (e.g., ). However, the 2,4-dimethoxy groups may counterbalance this by introducing polarity.

- Solubility : Methoxy-rich analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas isobutyl-substituted derivatives () prioritize membrane permeability .

Biological Activity

(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a propenamide backbone with two aromatic substituents:

- IUPAC Name : this compound

- Molecular Formula : CHN\O

- Molecular Weight : 305.35 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acrolein or its derivatives under controlled conditions. The process aims to yield high purity and yield of the target compound suitable for biological evaluation.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the 2,4-dimethoxyphenyl moiety have shown significant inhibition against various bacterial strains:

| Compound | Activity | MIC (μg/mL) | Target |

|---|---|---|---|

| 7b | Antibacterial | 0.125 - 2 | MRSA, VRSA |

| 7b | Inhibitory | 19.4 ± 1.3 | E. coli RNAP |

The most promising derivative from studies showed potent antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentration (MIC) values indicating effectiveness in low concentrations .

Cytotoxicity

In addition to antibacterial properties, the compound's cytotoxic effects have been evaluated against various human cell lines. For example, one study reported an IC value of 18.5 ± 1.89 μM against LO2 liver cells, suggesting a potential for selective toxicity that warrants further investigation into its therapeutic index .

Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. The compound appears to interact specifically with the switch region of bacterial RNA polymerase (RNAP), inhibiting its activity and thereby preventing bacterial transcription processes . This mode of action is crucial for developing new antibiotics targeting resistant bacterial strains.

Case Studies and Applications

Several studies have explored the broader implications of compounds similar to this compound in treating infections caused by resistant bacteria:

- Case Study on MRSA : A derivative was tested against MRSA strains isolated from patients, demonstrating significant bactericidal activity and a promising profile for further development as an antibiotic.

- Cytotoxicity Assessment : Evaluation against cancer cell lines has indicated that while exhibiting cytotoxic effects, the selectivity towards cancer cells over normal cells could be optimized through structural modifications.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Esterification : React 2,4-dimethoxyaniline with an acylating agent (e.g., acryloyl chloride) to form an intermediate acrylamide.

Aldol Condensation : Couple the acrylamide with 3-phenoxybenzaldehyde under basic conditions (e.g., KOH/EtOH) to yield the (E)-configured propenamide .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the final product.

Q. Key Intermediates :

- N-(2,4-dimethoxyphenyl)acrylamide

- 3-Phenoxybenzaldehyde

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acrylamide to aldehyde) and reaction time (12–24 hrs) to improve efficiency .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination).

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Molecular Docking : Predict binding affinity to targets like estrogen receptors using AutoDock Vina .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Methodological Answer:

For example, if cellular IC50 is higher than in vitro results, assess compound uptake via intracellular concentration measurements (e.g., LC-MS) .

Q. What strategies optimize the compound’s stability under experimental conditions?

Methodological Answer:

- Photostability : Store solutions in amber vials; avoid prolonged UV/Vis light exposure .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .

- pH-Dependent Degradation : Use buffered systems (e.g., PBS) at pH 6.5–7.5 to minimize hydrolysis of the acrylamide moiety .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Gaussian or COSMO-RS .

- Binding Free Energy Calculations : Compare ΔG values for target vs. off-target proteins (e.g., MMPBSA in GROMACS) .

- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. What experimental designs address variability in biological replicate data?

Methodological Answer:

- Randomized Block Design : Assign treatments randomly across plates to control for edge effects in cell-based assays.

- Power Analysis : Calculate sample size (n ≥ 3) using G*Power to ensure statistical significance (α = 0.05, β = 0.2) .

- Blinded Scoring : Use automated image analysis (e.g., ImageJ) for objective quantification of fluorescence signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.